molecular formula C11H10BrNO3 B1413849 Ethyl 2-bromo-6-cyano-3-methoxybenzoate CAS No. 1806852-18-5

Ethyl 2-bromo-6-cyano-3-methoxybenzoate

Cat. No.: B1413849
CAS No.: 1806852-18-5
M. Wt: 284.11 g/mol
InChI Key: JSZWEMJHJLYVGH-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-3-methoxybenzoate is a substituted benzoate ester with a molecular formula of C₁₁H₁₀BrNO₃ and a calculated molecular weight of 284.11 g/mol. The compound features three distinct substituents on the aromatic ring:

  • Methoxy (OCH₃) at position 3 (electron-donating, steric influence).
  • Cyano (CN) at position 6 (electron-withdrawing, reactive nitrile functionality).

Properties

IUPAC Name

ethyl 2-bromo-6-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)9-7(6-13)4-5-8(15-2)10(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZWEMJHJLYVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-6-cyano-3-methoxybenzoate typically involves the bromination of 2-cyano-3-methoxybenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-cyano-3-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 2-bromo-6-cyano-3-methoxybenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-6-cyano-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-cyano-3-methoxybenzoate involves interactions with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy group can influence the compound’s electronic properties. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The table below compares the target compound with structurally related analogs from the provided evidence:

Property Ethyl 2-methoxybenzoate Ethyl 2-bromo-6-cyano-3-methoxybenzoate (Target) 2-Ethoxybenzonitrile
Molecular Formula C₁₀H₁₂O₃ C₁₁H₁₀BrNO₃ C₉H₇NO (inferred)
Molecular Weight (g/mol) 180.20 284.11 (calculated) 147.15 (calculated)
Substituents 2-OCH₃ 2-Br, 3-OCH₃, 6-CN 2-OCH₂CH₃, 1-CN
Electronic Effects Electron-donating (OCH₃) Mixed (EWG: Br, CN; EDG: OCH₃) Electron-withdrawing (CN)

Key Observations :

  • The target compound’s bromo and cyano groups increase steric and electronic complexity compared to Ethyl 2-methoxybenzoate, which lacks these substituents .
  • The methoxy group in the target compound may counteract the electron-withdrawing effects of Br and CN, altering ring reactivity .

Physical Properties

Property Ethyl 2-methoxybenzoate Target Compound (Inferred) 2-Ethoxybenzonitrile (Inferred)
Solubility in Ethanol Soluble Moderate to Low Moderate
Melting Point Not explicitly reported Likely elevated due to polar substituents Lower (liquid at room temperature)

Analysis :

  • The target’s higher molecular weight (284 vs. 180 g/mol) and polar substituents (Br, CN) likely reduce solubility in ethanol compared to Ethyl 2-methoxybenzoate .
  • The cyano group in 2-Ethoxybenzonitrile may enhance polarity but is offset by the smaller ethoxy group, resulting in moderate solubility .

Chemical Reactivity

Compound Key Reactivity Pathways
Ethyl 2-methoxybenzoate Ester hydrolysis, limited functionalization (methoxy is non-reactive under mild conditions).
Target Compound - Nucleophilic aromatic substitution (Br site).
- Nitrile hydrolysis to carboxylic acids or amines.
- Methoxy-directed electrophilic substitution.
2-Ethoxybenzonitrile Nitrile-specific reactions (e.g., hydrolysis to amides, reduction to amines).

Highlights :

  • The bromo group in the target compound enables cross-coupling or substitution reactions, unlike simpler esters .

Comparison :

  • The target’s multifunctional design expands its utility beyond flavoring to specialized synthetic routes, leveraging Br and CN for diversification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-cyano-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-6-cyano-3-methoxybenzoate

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